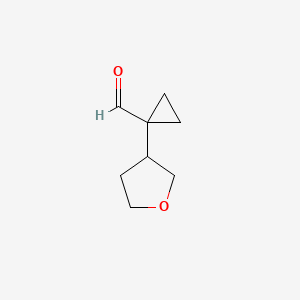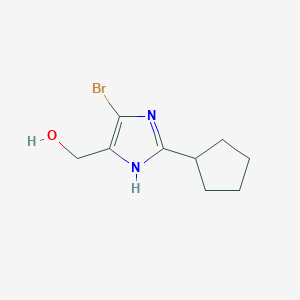
(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a bromine atom at the fourth position, a cyclopentyl group at the second position, and a hydroxymethyl group at the fifth position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of a dehydrating agent to facilitate the cyclization process . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The presence of the bromine atom and the cyclopentyl group can enhance its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-2-cyclopentyl-1H-imidazol-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Methyl-2-cyclopentyl-1H-imidazol-5-yl)methanol: Similar structure but with a methyl group instead of bromine.
(4-Bromo-2-phenyl-1H-imidazol-5-yl)methanol: Similar structure but with a phenyl group instead of cyclopentyl.
Uniqueness
The presence of the bromine atom at the fourth position and the cyclopentyl group at the second position makes (4-Bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol unique compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall chemical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H13BrN2O |
|---|---|
Molekulargewicht |
245.12 g/mol |
IUPAC-Name |
(4-bromo-2-cyclopentyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C9H13BrN2O/c10-8-7(5-13)11-9(12-8)6-3-1-2-4-6/h6,13H,1-5H2,(H,11,12) |
InChI-Schlüssel |
BSDMKZXRMNFXMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=NC(=C(N2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-[1-(cyclopropylamino)propyl]phenol](/img/structure/B13316265.png)
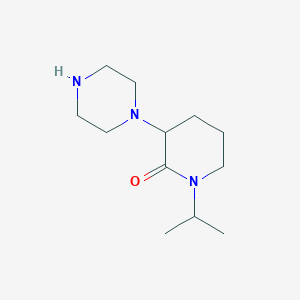
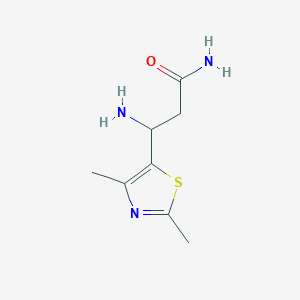
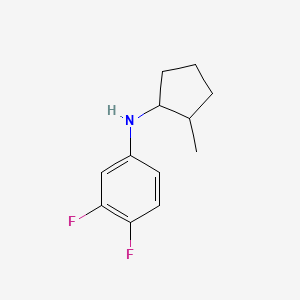
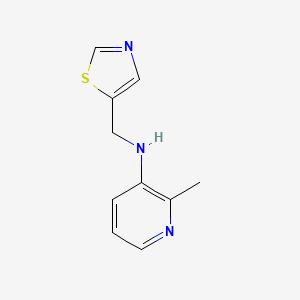
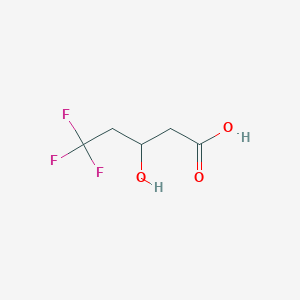


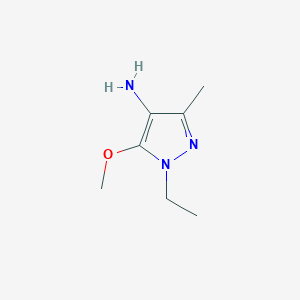
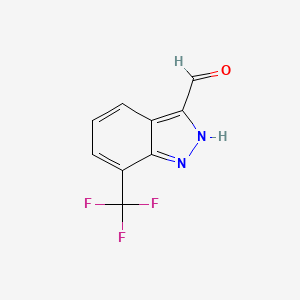
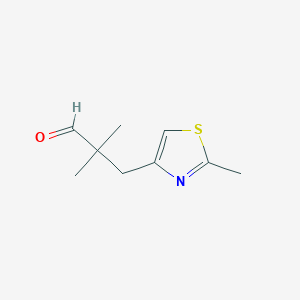
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
